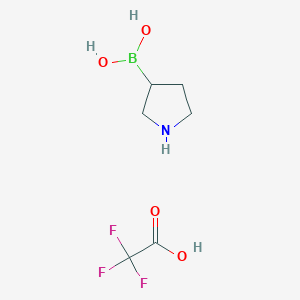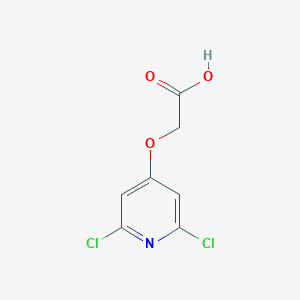
2-(Dimethylamino)-5-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-5-ethylphenol is an organic compound with a molecular formula of C10H15NO It is a phenolic compound with a dimethylamino group and an ethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-5-ethylphenol can be synthesized through several methods. One common approach involves the alkylation of 2-amino-5-ethylphenol with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-5-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
科学的研究の応用
2-(Dimethylamino)-5-ethylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Dimethylamino)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the phenolic group.
5-Ethyl-2-methoxyphenol: Similar in structure but has a methoxy group instead of a dimethylamino group.
2-(Dimethylamino)phenol: Similar in structure but lacks the ethyl group.
Uniqueness
2-(Dimethylamino)-5-ethylphenol is unique due to the presence of both the dimethylamino and ethyl groups on the phenolic ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
2-(dimethylamino)-5-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-5-6-9(11(2)3)10(12)7-8/h5-7,12H,4H2,1-3H3 |
InChIキー |
OCHHGAANQAUVOR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
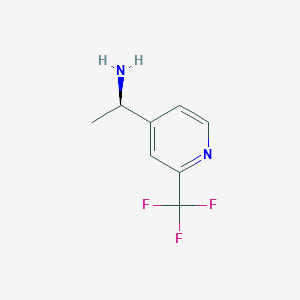
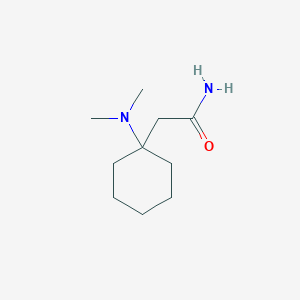
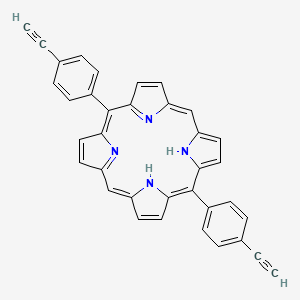
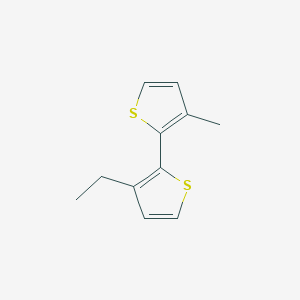
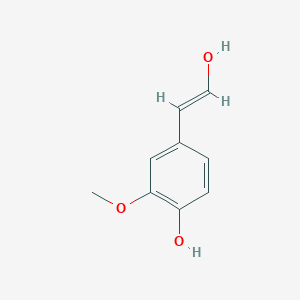

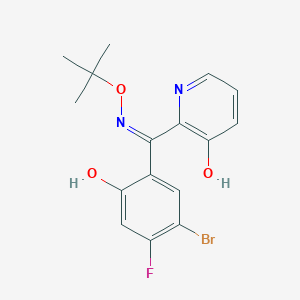
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
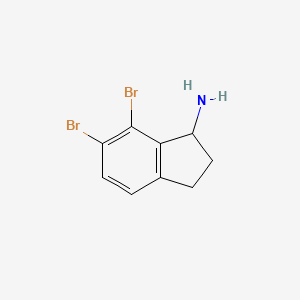
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
